

Solifenacin N-oxide as a reference standard in impurity profiling

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Compound of Interest

Compound Name: Solifenacin N-oxide

Cat. No.: B564391

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Application Notes: Solifenacin N-oxide for Impurity Profiling

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] During the synthesis and storage of Solifenacin, various impurities can form, which must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product.[2] **Solifenacin N-oxide** is a prominent impurity and an inactive metabolite of Solifenacin, often formed under oxidative conditions.[3] As such, it is a critical reference standard for the accurate identification and quantification of impurities in Solifenacin succinate. This document provides detailed protocols and methodologies for the use of **Solifenacin N-oxide** in the impurity profiling of Solifenacin.

Quantitative Data Summary

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Solifenacin and its impurities.[1] The following tables summarize the validation parameters from various validated HPLC methods, demonstrating the suitability of these methods for impurity quantification.

Table 1: Linearity Data for Solifenacin and Its Impurities

Analyte	Range (µg/mL)	Correlation Coefficient (r ²)	Reference
Solifenacin Succinate	2 - 100	0.9999	[4]
Solifenacin Impurities	LOQ to 200% of 0.5% specification level	>0.99	[5]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)	Reference
Solifenacin Succinate	0.07	0.21	[4]
Solifenacin Succinate Impurities	-	0.135 - 0.221	[5][6]

Table 3: Accuracy (Recovery Study)

Analyte	Concentration Level	Recovery (%)	Reference
Solifenacin Succinate	50% - 200% of assay concentration	Not Specified	[5]
Solifenacin Impurities	LOQ, 0.25%, 0.5%, 0.75%, 1.0%	Not Specified	[5]

Table 4: Precision Data

Precision Type	Analyte	Relative Standard Deviation (RSD) (%)	Reference
Method Precision	Solifenacin and its impurities (spiked at 0.5%)	Not Specified	[5]
Intermediate Precision	Solifenacin and its impurities	Not Specified	[5]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare **Solifenacin N-oxide** reference standard, Solifenacin succinate standard, and sample solutions for HPLC analysis.

Materials:

- **Solifenacin N-oxide** Reference Standard
- Solifenacin Succinate Reference Standard
- Solifenacin Succinate Active Pharmaceutical Ingredient (API) or Tablet Dosage Form
- Diluent (e.g., a mixture of mobile phase components)
- Volumetric flasks
- Analytical balance
- Sonicator
- Syringe filters (0.45 µm)

Procedure:

- Reference Standard Stock Solution (**Solifenacin N-oxide**):
 1. Accurately weigh a suitable amount of **Solifenacin N-oxide** reference standard and transfer it to a volumetric flask.
 2. Dissolve and dilute to volume with the diluent to obtain a known concentration.
- Standard Stock Solution (Solifenacin Succinate):
 1. Accurately weigh and dissolve an appropriate amount of Solifenacin succinate reference standard in the diluent to obtain a known concentration.[\[2\]](#)
- System Suitability Solution:
 1. Prepare a solution containing both Solifenacin succinate and **Solifenacin N-oxide** at appropriate concentrations to verify the system's performance.
- Sample Preparation (API):
 1. Accurately weigh and dissolve a known amount of the Solifenacin succinate API in the diluent to achieve a target concentration.
- Sample Preparation (Tablet Dosage Form):
 1. Weigh and finely powder a representative number of tablets.
 2. Transfer a portion of the powder, equivalent to a specific amount of Solifenacin succinate, into a volumetric flask.
 3. Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to the final volume.[\[2\]](#)
 4. Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[\[2\]](#)

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify **Solifenacin N-oxide** and other impurities in Solifenacin succinate samples using a stability-indicating HPLC method.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array (PDA) detector.[1]
- Chromatographic data acquisition and processing software.

Chromatographic Conditions:

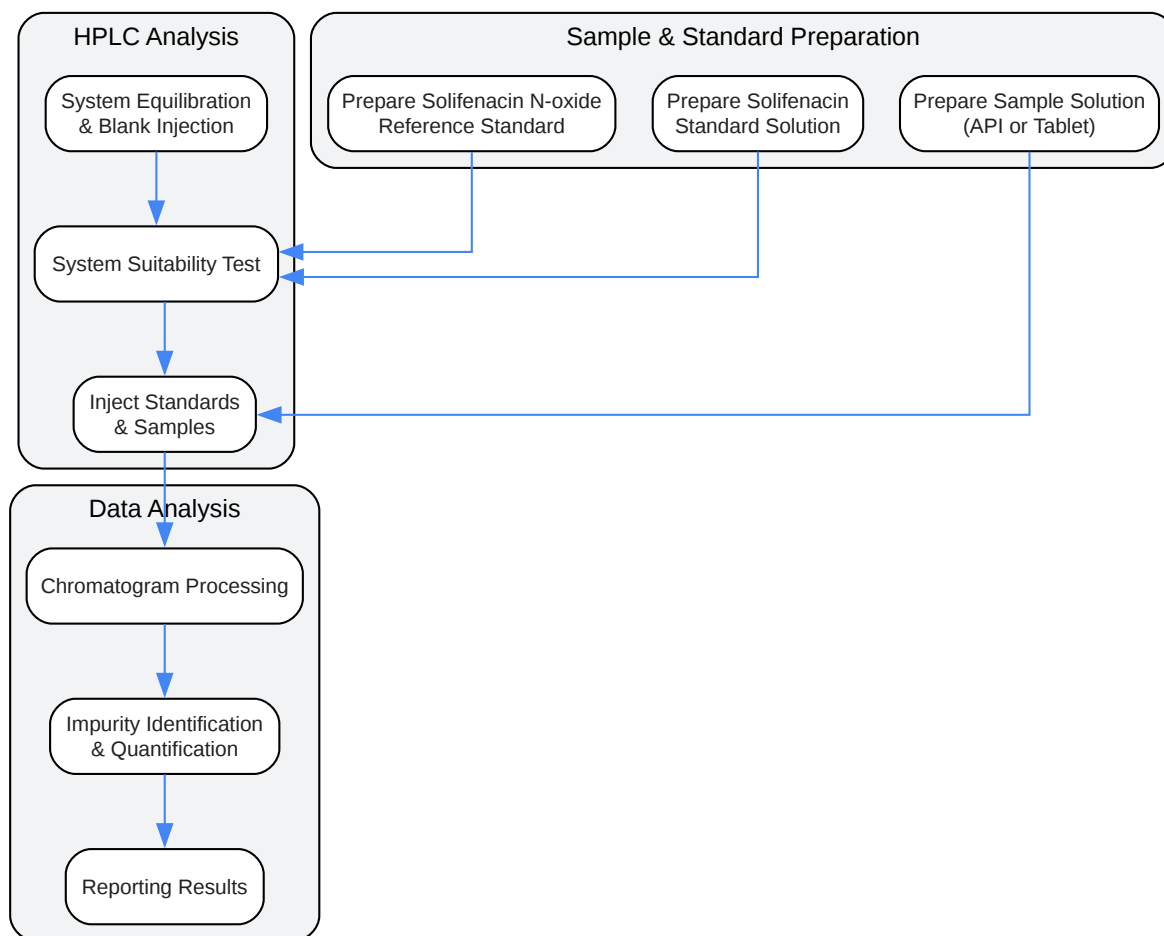
The following conditions are a synthesis of several published methods and may require optimization for specific applications.

Parameter	Condition 1	Condition 2	Condition 3
Column	L1 column (C18)[1][5]	Waters Xterra RP-8 (250 x 4.6mm, 5µm) [1]	Oyster BDS C8 (250 mm x 4.6 mm, 5 µm) [4]
Mobile Phase A	Phosphate buffer (pH 6.6) with 0.5% Triethylamine[1][5]	-	10 mM Ammonium Formate (pH 3.0 with Formic Acid)[2][4]
Mobile Phase B	90% Acetonitrile in Water[1][5]	-	Acetonitrile and Methanol (75:25 v/v) [2]
Elution Mode	Gradient[1][5]	Isocratic	Isocratic[4]
Flow Rate	1.2 mL/min[1]	1.0 mL/min	0.7 mL/min[2][4]
Detection Wavelength	225 nm[5]	220 nm[1]	210 nm[4]
Column Temperature	Ambient	Ambient	Ambient
Injection Volume	10-20 µL	10-20 µL	10-20 µL

Procedure:

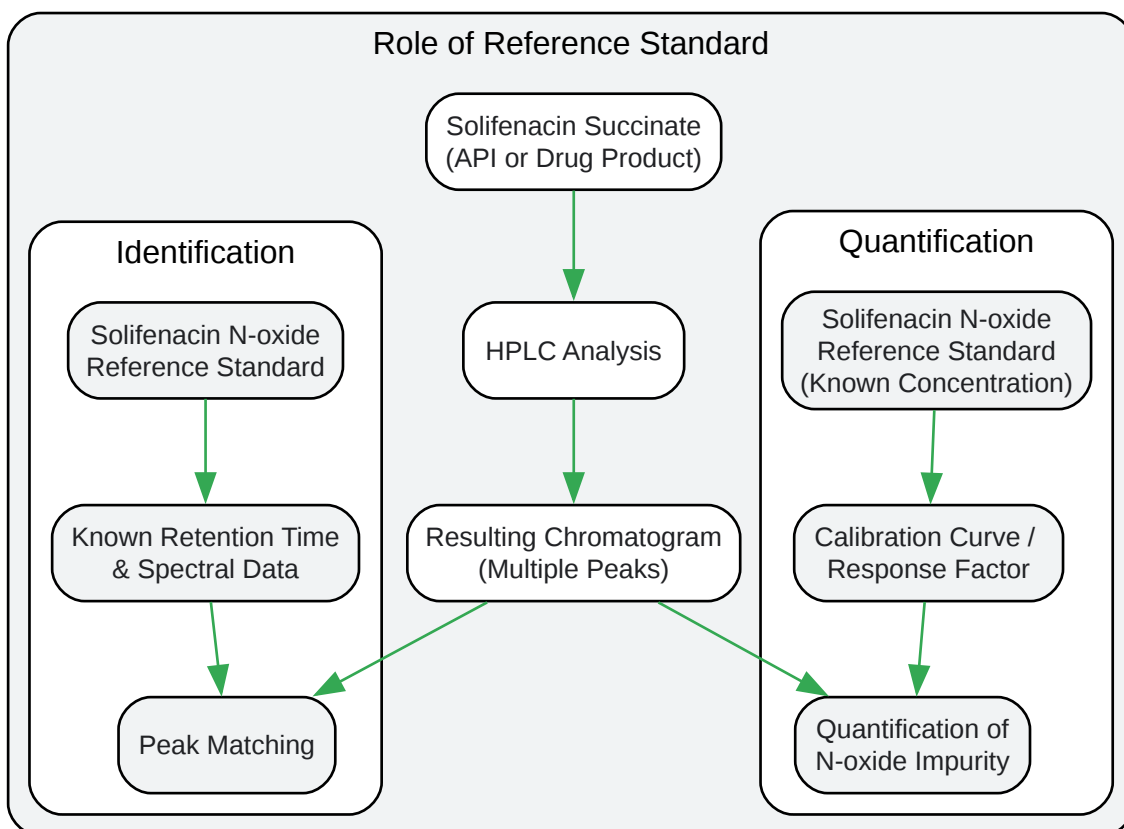
- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[\[2\]](#)
- Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention times of Solifenacin and its impurities.[\[2\]](#)
- System Suitability Test: Inject the system suitability solution to evaluate parameters such as resolution, tailing factor, and theoretical plates.
- Standard and Sample Analysis: Inject the prepared standard and sample solutions in a defined sequence.
- Data Processing: Process the chromatograms to identify and quantify **Solifenacin N-oxide** and other impurities based on their retention times relative to the Solifenacin peak.[\[2\]](#) Use the response factor of the **Solifenacin N-oxide** reference standard for accurate quantification.

Visualizations



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Caption: Experimental Workflow for Solifenacin Impurity Profiling.



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Caption: Role of **Solifenacin N-oxide** as a Reference Standard.

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